Transition-Metal-Free Synthesis of Benzo[b]thiophen-2-amine Achieves 78% Yield versus Traditional Multi-Step Routes with 4-48% Yields
The target compound can be synthesized via a transition-metal-free intramolecular C-S bond formation using t-BuOK as a base, achieving a yield of 78% under mild conditions [1]. In contrast, traditional synthetic routes to 2-aminobenzo[b]thiophenes suffer from significantly lower efficiency: the Willgerodt-Kindler reaction typically provides yields ranging from only 4% to 47% and is limited to nitro-substituted derivatives, while a five-step synthesis from thiosalicylic acid yields only 48% overall [2]. The modern base-promoted cyclization protocol offers operationally simple, high-yielding access to diverse substituted derivatives with broad functional group tolerance [1].
| Evidence Dimension | Synthetic yield (isolated) |
|---|---|
| Target Compound Data | 78% yield via t-BuOK-promoted C-S bond formation |
| Comparator Or Baseline | Traditional methods: Willgerodt-Kindler reaction (4-47% yield); five-step synthesis from thiosalicylic acid (48% overall yield) |
| Quantified Difference | +30% to +74% absolute yield improvement |
| Conditions | Target: t-BuOK, DMSO, room temperature to 80°C; Comparators: multi-step sequences requiring harsh conditions or limited scope |
Why This Matters
Procurement and process decisions should favor the benzo[b]thiophene scaffold when efficient, transition-metal-free synthetic accessibility is a priority, as it reduces cost, eliminates metal contamination concerns, and shortens synthetic routes compared to alternative methods.
- [1] Kopytov SO, Bugaenko DI, Dulov DA, Nechaev MS, Karchava AV. Synthesis of 2-Amino Benzothiophenes Through C-S Bond Formation. ChemCatChem, 2026. View Source
- [2] Hou C, He Q, Yang C. Direct Synthesis of Diverse 2-Aminobenzo[b]thiophenes via Palladium-Catalyzed Carbon-Sulfur Bond Formation Using Na2S2O3 as the Sulfur Source. Organic Letters, 2014. (Cites Willgerodt-Kindler yields 4-47%; five-step yield 48%). View Source
